![molecular formula C16H19NO4 B4163462 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione
Overview
Description
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione, also known as A-366, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. A-366 is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4), which has been implicated in the development of various cancers and other diseases.
Mechanism of Action
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione binds to the bromodomain of BRD4, which prevents it from interacting with acetylated histones and other transcriptional co-factors. This leads to the down-regulation of genes that are essential for cancer cell survival and proliferation. 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a selective inhibitory effect on BRD4, with minimal activity against other bromodomain-containing proteins. This selectivity is important for reducing potential side effects and increasing the specificity of the drug. 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its selective inhibition of BRD4, good pharmacokinetic properties, and potential therapeutic applications in cancer and other diseases. However, the low yield and challenging synthesis of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione can make it difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione, including:
1. Investigating the efficacy of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione in combination with other anti-cancer agents for enhanced therapeutic activity.
2. Developing more efficient synthetic methods for 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione to increase its availability for research and potential clinical use.
3. Studying the effects of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione on other diseases beyond cancer, such as inflammation and cardiovascular disease.
4. Investigating the potential use of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione as a tool for studying the role of BRD4 in gene regulation and disease development.
5. Developing more potent and selective inhibitors of BRD4 based on the structure of 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione.
Scientific Research Applications
1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has been extensively studied in the context of cancer research due to its ability to inhibit the activity of BRD4, which is a key player in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. 1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione has also been investigated as a potential therapeutic agent for other diseases, such as inflammation and cardiovascular disease.
properties
IUPAC Name |
1-[3-(2-prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-6-13-7-3-4-8-14(13)20-11-5-12-21-17-15(18)9-10-16(17)19/h2-4,7-8H,1,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGPREVOBBVXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)
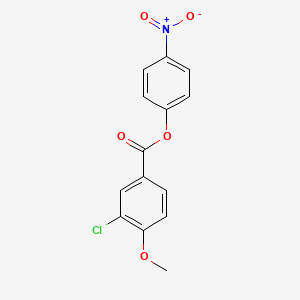
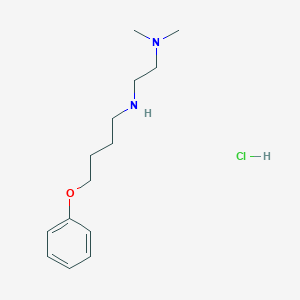
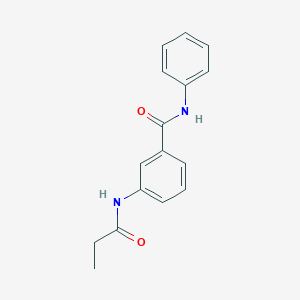
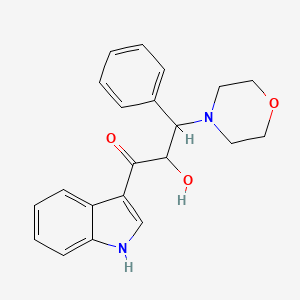
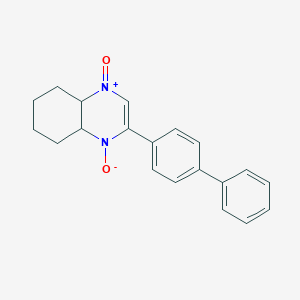
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)

![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)